molecular formula C20H17N3OS B3020645 2-(1H-indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1795471-41-8

2-(1H-indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B3020645
CAS No.: 1795471-41-8
M. Wt: 347.44
InChI Key: WNZNIQUTSYCKTO-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a heterocyclic compound featuring a hybrid scaffold of indole, pyridine, and thiophene moieties linked via an acetamide group. The acetamide linker facilitates hydrogen bonding, which is critical for molecular interactions in biological systems.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-20(8-17-12-22-19-4-2-1-3-18(17)19)23-10-14-7-16(11-21-9-14)15-5-6-25-13-15/h1-7,9,11-13,22H,8,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZNIQUTSYCKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1H-indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and thiophene derivatives, followed by their coupling with the pyridine moiety. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve large-scale reactions in reactors with precise control over reaction parameters to optimize efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-(1H-indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(1H-indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide exhibit significant anticancer properties. For instance:

  • A series of indole derivatives have shown potent activity against various cancer cell lines, including breast cancer, with mechanisms involving apoptosis induction and cell cycle arrest .
  • The incorporation of thiophene and pyridine rings has been linked to enhanced biological activity, suggesting that modifications to the indole structure can lead to improved efficacy against cancer cells .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that similar indole-based compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential therapeutic use in conditions such as arthritis or chronic inflammatory diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of Indole Derivatives : Utilizing cyclization reactions to create the indole framework.
  • Pyridine and Thiophene Functionalization : Employing electrophilic substitution reactions to introduce the pyridine and thiophene groups onto the indole structure.
  • Acetamide Formation : Finalizing the synthesis by acylation reactions to attach the acetamide group.

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

  • Anticancer Studies : A study published in RSC Advances reported that indole derivatives showed significant cytotoxicity against MCF-7 (breast cancer) cells, indicating that structural modifications could enhance their anticancer properties .
  • Inflammatory Response Modulation : Research highlighted in Nature demonstrated that certain indole derivatives could effectively reduce inflammation markers in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and pyridine rings can interact with biological receptors, enzymes, or DNA, leading to various biological effects. The thiophene ring can contribute to the compound’s electronic properties, influencing its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules from the evidence:

Structural Analog: 2-(2-Chlorophenyl)-N-((5-(Thiophen-3-yl)Pyridin-3-yl)Methyl)Acetamide

  • Structure : Replaces the indole group with a 2-chlorophenyl ring.
  • Molecular Weight : 342.8 g/mol (vs. ~343.8 g/mol for the indole analog, estimated from C₁₈H₁₅ClN₂OS) .

Indole-Based Acetamides with Varied Substituents

  • Compound from : Structure: (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide. Key Features: Contains a nitrothio group and methyl-substituted indole. Melting Point: 159–187°C, higher than typical indole-acetamides due to nitro group rigidity . Bioactivity: Designed for peptide synthesis, emphasizing enantioselectivity (optical purity confirmed via polarimetry) .
  • Compound from : Structure: 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide. Key Features: 4-Chlorobenzoyl and pyridin-3-yl ethyl substituents. Bioactivity: Non-azole inhibitor of protozoan CYP51, highlighting the role of halogenated aromatic groups in enzyme inhibition .

Oxadiazole- and Thiazole-Containing Analogs

  • Compound from :

    • Structure : 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide.
    • Melting Point : 200.9–201.7°C (higher than indole-pyridine analogs due to oxadiazole rigidity).
    • Yield : 80%, indicating efficient synthesis .
    • Bioactivity : Anticancer activity via oxadiazole-mediated apoptosis induction .
  • Compound from :

    • Structure : N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
    • Spectral Data : ¹H NMR (δ 7.04 ppm for indole protons) confirms aromatic interactions distinct from pyridine-thiophene systems .

Pyridine-Thiophene Hybrids

  • Compound from : Structure: N-((Adamantan-1-yl))-2-(5-(3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)thiophen-3-yl)acetamide. Key Features: Adamantane and imidazopyridine groups enhance steric bulk and target selectivity .

Comparative Data Table

Compound Class Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Bioactivity Reference
Target Compound ~343.8 Indole, pyridine, thiophene Not reported Hypothesized enzyme modulation N/A
2-(2-Chlorophenyl) analog 342.8 Chlorophenyl, pyridine-thiophene Not reported N/A
Nitrothio-indole acetamide ~389.4 Nitrothio, methyl-indole 159–187 Peptide synthesis
Oxadiazole-indole acetamide ~413.5 Oxadiazole, benzothiazole 200.9–201.7 Anticancer
CYP51 inhibitor () ~465.9 4-Chlorobenzoyl, pyridin-3-yl Not reported Antiprotozoal

Key Research Findings

  • Bioactivity Trends : Halogenation (e.g., chloro groups in ) correlates with improved target affinity but may reduce solubility .
  • Synthetic Feasibility : Indole-acetamides with simpler substituents (e.g., methyl or methoxy groups) show higher yields (80% in ) compared to complex hybrids .

Biological Activity

The compound 2-(1H-indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic derivative that incorporates indole and pyridine functionalities, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds containing indole moieties have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins and modulation of signaling pathways associated with cell growth and survival .

A study highlighted the anticancer potential of similar indole-based compounds against human cancer cell lines such as H460, A549, HT-29, and SMMC-7721, demonstrating promising IC50 values that suggest effective cytotoxicity . The incorporation of thiophene and pyridine may enhance these effects by facilitating better interaction with cancer-related targets.

Antimicrobial Activity

Indole-containing compounds are also recognized for their antimicrobial properties. The presence of heterocycles like thiophene and pyridine can contribute to improved activity against various pathogens. For example, studies have shown that derivatives similar to this compound exhibit broad-spectrum antimicrobial effects .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit key kinases involved in cancer progression, such as c-MET and EGFR, leading to reduced tumor growth and metastasis .
  • Apoptosis Induction : The activation of apoptotic pathways through the modulation of Bcl-2 family proteins has been observed in indole derivatives, which may be applicable to our compound as well .
  • Antiviral Activity : Indole derivatives have also been explored for their antiviral properties, particularly against viruses like HIV and HCV. The structural features of this compound may allow it to interfere with viral replication mechanisms .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of indole-based compounds for their anticancer activity against multiple cell lines. The results indicated that modifications at the N-substituent position significantly influenced the compounds' potency against c-MET kinase. The tested compound exhibited an IC50 value indicating effective inhibition at low concentrations, suggesting a promising therapeutic index for further development .

Case Study 2: Antimicrobial Screening

In another investigation, a library of indole derivatives was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results revealed that specific substitutions on the indole ring enhanced the antimicrobial efficacy compared to standard antibiotics, highlighting the potential application of this compound in treating resistant bacterial strains .

Data Table: Biological Activities Summary

Activity TypeTarget Pathway/MechanismIC50 Values (µM)Reference
Anticancerc-MET Inhibition8.1
Apoptosis InductionBcl-2 ModulationNot specified
AntimicrobialBacterial InhibitionVariable

Q & A

Basic: How can researchers optimize the synthesis of 2-(1H-indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide?

Answer:
Synthesis optimization involves:

  • Stepwise Functionalization : Begin with indole-3-acetic acid derivatives (e.g., 2-(1H-indol-3-yl)acetamide intermediates) and react with a pyridine-thiophene scaffold. Evidence from similar acetamide syntheses suggests using oxadiazole-thiol intermediates for coupling reactions .
  • Reaction Conditions : Reflux in acetic acid with sodium acetate (3–5 hours) to promote cyclization and thiol activation, followed by recrystallization from DMF/acetic acid mixtures to purify intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product. Monitor reaction progress via TLC or LC-MS .

Basic: What spectroscopic methods are recommended for structural characterization?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • 1H NMR : Identify indole NH (~10–12 ppm), pyridyl protons (7–8.5 ppm), and thiophene protons (6.5–7.5 ppm). Use coupling constants to confirm stereochemistry (e.g., J = 7.2 Hz for adjacent aromatic protons) .
    • 13C NMR : Carbonyl groups (C=O, ~165–170 ppm), aromatic carbons (100–150 ppm), and methylene bridges (~40–50 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and indole N-H bends (~3400 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₂₀H₁₆N₃OS: 354.0964) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Substituent Variation : Modify the thiophene (e.g., 3-thiophenyl vs. 2-thiophenyl) or pyridine (e.g., methoxy vs. hydroxy groups) to assess impact on bioactivity. Evidence from similar acetamides shows that electron-withdrawing groups on pyridine enhance antimicrobial activity .
  • Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., E. coli, S. aureus). Compare IC₅₀ values to establish SAR trends .
  • Computational Tools : Use Molinspiration or SwissADME to predict logP, solubility, and bioavailability .

Advanced: What methodological approaches are suitable for pharmacological profiling?

Answer:

  • In Silico Screening :
    • PASS Program : Predict biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors .
    • Molecular Docking : Use AutoDock Vina to model interactions with proteins like EGFR (PDB ID: 1M17) or DNA gyrase .
  • In Vitro Assays :
    • MTT Assay : Evaluate cytotoxicity in normal (HEK-293) vs. cancer cells .
    • Enzyme Inhibition : Test acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) inhibition at 10–100 μM concentrations .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Control Experiments : Ensure consistent cell culture conditions (e.g., serum concentration, incubation time) and compound purity (≥95% by HPLC) .
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Mechanistic Studies : Use RNA sequencing or proteomics to confirm target engagement (e.g., upregulation of apoptosis markers like caspase-3) .

Advanced: What computational strategies aid in modeling this compound’s reactivity?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential maps and nucleophilic sites .
  • TD-DFT : Simulate UV-Vis spectra (λmax ~270–300 nm for indole-thiophene systems) and compare with experimental data .
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO mixtures (NAMD or GROMACS) to assess stability over 50 ns trajectories .

Advanced: How can analytical challenges in quantifying trace impurities be addressed?

Answer:

  • HPLC-MS/MS : Use a C18 column (5 μm, 150 mm × 4.6 mm) with 0.1% formic acid in acetonitrile/water (gradient: 5–95% over 20 min). Detect impurities at LOD ≤0.1% .
  • Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1 M HCl), and UV light to identify degradation products .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), precision (%RSD <2%), and accuracy (90–110% recovery) .

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